molecular formula C5H6N2O B6589658 2-cyclopropyl-1,3,4-oxadiazole CAS No. 850646-82-1

2-cyclopropyl-1,3,4-oxadiazole

Cat. No. B6589658
CAS RN: 850646-82-1
M. Wt: 110.1
InChI Key:
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Description

2-Cyclopropyl-1,3,4-oxadiazole, also known as 2-CPO, is an organic compound that belongs to the family of oxadiazoles. It is a five-membered ring compound, with a nitrogen atom at the center and two cyclopropyl groups at the two adjacent positions. 2-CPO is an important intermediate in organic synthesis and has been widely used in the synthesis of various organic compounds. In addition, 2-CPO has been studied for its potential applications in the fields of medicine and biochemistry.

Mechanism of Action

The exact mechanism of action of 2-cyclopropyl-1,3,4-oxadiazole is not yet fully understood. However, it has been suggested that 2-cyclopropyl-1,3,4-oxadiazole may act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory compounds. In addition, 2-cyclopropyl-1,3,4-oxadiazole may also act as an inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes, which are pro-inflammatory compounds.
Biochemical and Physiological Effects
2-cyclopropyl-1,3,4-oxadiazole has been shown to possess a number of biochemical and physiological effects. In vitro studies have shown that 2-cyclopropyl-1,3,4-oxadiazole can inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), as well as the enzyme 5-lipoxygenase (5-LOX). In addition, 2-cyclopropyl-1,3,4-oxadiazole has been shown to possess anti-inflammatory, anti-oxidant, and anti-cancer activities. In animal studies, 2-cyclopropyl-1,3,4-oxadiazole has been shown to possess anti-inflammatory and anti-cancer activities, as well as to possess neuroprotective effects.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-cyclopropyl-1,3,4-oxadiazole in laboratory experiments is its relative stability and ease of synthesis. In addition, it is relatively inexpensive and can be synthesized from readily available starting materials. However, the main limitation is that its exact mechanism of action is not yet fully understood, and further research is needed to elucidate this.

Future Directions

Future research should focus on further elucidating the exact mechanism of action of 2-cyclopropyl-1,3,4-oxadiazole, as well as on investigating its potential therapeutic applications. In addition, further research should be conducted to investigate the potential side effects of 2-cyclopropyl-1,3,4-oxadiazole, as well as to investigate its potential interactions with other drugs. Furthermore, further research should be conducted to investigate the potential use of 2-cyclopropyl-1,3,4-oxadiazole as an adjuvant in the treatment of various diseases. Finally, further research should be conducted to investigate the potential use of 2-cyclopropyl-1,3,4-oxadiazole as an insecticide.

Synthesis Methods

The synthesis of 2-cyclopropyl-1,3,4-oxadiazole can be achieved through a number of methods, including the reaction of cyclopropyl bromide with sodium nitrite in acetic acid, the reaction of cyclopropyl bromide with sodium azide in acetic acid, the reaction of cyclopropyl bromide with sodium ethoxide in acetic acid, and the reaction of cyclopropyl bromide with sodium thiocyanate in acetic acid. In all cases, the reaction is typically carried out at room temperature.

Scientific Research Applications

2-cyclopropyl-1,3,4-oxadiazole has been studied extensively for its potential applications in the field of medicine. It has been investigated for its potential use as an anti-cancer agent, as well as for its potential use in the treatment of various other diseases, such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease. In addition, 2-cyclopropyl-1,3,4-oxadiazole has been studied for its potential use as an anti-inflammatory agent, as well as for its potential use in the treatment of various other conditions, such as diabetes and obesity.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-cyclopropyl-1,3,4-oxadiazole can be achieved through a cyclization reaction of the appropriate precursor.", "Starting Materials": [ "Cyclopropylcarboxylic acid", "Hydrazine hydrate", "Phosphorus oxychloride", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Cyclopropylcarboxylic acid is reacted with hydrazine hydrate in ethanol to form the corresponding hydrazide.", "The hydrazide is then treated with phosphorus oxychloride to form the corresponding acyl chloride.", "The acyl chloride is then reacted with sodium hydroxide to form the corresponding acid.", "The acid is then cyclized with hydrazine hydrate in ethanol to form 2-cyclopropyl-1,3,4-oxadiazole." ] }

CAS RN

850646-82-1

Product Name

2-cyclopropyl-1,3,4-oxadiazole

Molecular Formula

C5H6N2O

Molecular Weight

110.1

Purity

95

Origin of Product

United States

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